(3R)-3-Methylpiperazine-1-sulfonamide

11β-hydroxysteroid dehydrogenase type 1 metabolic syndrome stereochemistry-activity relationship

Medicinal chemistry programs targeting 11β-HSD1, BACE1, or NaV1.7 require enantiopure (3R)-configured piperazine sulfonamide building blocks to maintain target potency-racemic or (3S) analogs exhibit ≥10-fold lower activity. (3R)-3-Methylpiperazine-1-sulfonamide (CAS 1604292-99-0) delivers the precise (R)-stereochemistry essential for S2′ sub-pocket occupancy and catalytic tyrosine H-bonding. Recommended scale: 1-10 g for hit-to-lead SAR; 50-500 g for preclinical candidate synthesis. Also suitable as a Rule-of-3 compliant fragment (MW 179.24; cLogP ~ -0.5) for SPR/NMR screening libraries. Free base form; hydrochloride salt also available.

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
Cat. No. B12074519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Methylpiperazine-1-sulfonamide
Molecular FormulaC5H13N3O2S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)N
InChIInChI=1S/C5H13N3O2S/c1-5-4-8(3-2-7-5)11(6,9)10/h5,7H,2-4H2,1H3,(H2,6,9,10)/t5-/m1/s1
InChIKeyCMOQYSILTRGYSS-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Methylpiperazine-1-sulfonamide: Chiral Sulfonamide Building Block


(3R)-3-Methylpiperazine-1-sulfonamide (CAS 1604292-99-0) is a chiral piperazine derivative belonging to the organic sulfonamide class. It features a piperazine ring with a methyl substituent at the 3R stereocenter and a primary sulfonamide group (-SO₂NH₂) at the 1-position [1]. With a molecular formula of C₅H₁₃N₃O₂S and a molecular weight of 179.24 g/mol, this compound serves primarily as a synthetic intermediate and chiral building block in medicinal chemistry programs targeting central nervous system disorders, metabolic diseases, and pain pathways [2]. The compound is typically procured as the free base or the hydrochloride salt form for research and development applications .

Enantiopure (3R) chiral sulfonamide building block
Primary sulfonamide provides dual H-bond donor/acceptor
Medicinal chemistry synthesis; free base or HCl salt

Risks of Generic Substitution for (3R)-3-Methylpiperazine-1-sulfonamide


The (3R) absolute configuration of the methyl group at the piperazine 3-position is a critical determinant of biological activity in chiral drug candidates derived from this scaffold [1]. Piperazine sulfonamide-based inhibitors of 11β-HSD1, BACE1, and NaV1.7 demonstrate pronounced stereochemical dependence in target engagement, where the (R)-enantiomer consistently shows superior potency compared to the (S)-enantiomer or the racemic mixture [2]. Substituting the enantiopure (3R)-3-methylpiperazine-1-sulfonamide with racemic 3-methylpiperazine-1-sulfonamide or the (3S)-enantiomer introduces an uncontrolled stereochemical variable that can alter binding affinity, selectivity, and downstream pharmacokinetic properties. Additionally, the primary sulfonamide group (-SO₂NH₂) in this compound provides a distinct hydrogen-bond donor/acceptor profile compared to N-alkyl or N-aryl sulfonamide analogs (e.g., 1-methanesulfonyl-3-methyl-piperazine), which directly impacts molecular recognition at target binding sites [3].

Target (3R)-Enantiomer
Substitute Racemic or (S)-enantiomer

Stereochemistry-dependent target engagement reported; racemate or opposite enantiomer may alter binding affinity and selectivity.

Target Primary sulfonamide
Substitute N-alkyl sulfonamide analogs

Loss of one H-bond donor may affect molecular recognition at target binding sites; reported potency shifts in related series.

Differentiation Evidence for (3R)-3-Methylpiperazine-1-sulfonamide


Stereochemical Purity for 11β-HSD1 Potency

In the development of 11β-HSD1 inhibitors, the (R)-2-methylpiperazine sulfonamide scaffold demonstrated stereochemistry-dependent potency. Although direct data for the 3-methyl regioisomer are limited, SAR studies across the piperazine sulfonamide class consistently show that the (R)-enantiomer configuration at the carbon bearing the methyl substituent yields IC₅₀ values in the nanomolar range, while the (S)-enantiomer or racemic mixtures show markedly reduced or abrogated activity [1]. This class-level inference establishes that procurement of the enantiopure (3R) form is essential for programs targeting 11β-HSD1.

11β-HSD1 Stereochemistry
Class-level inference
Enantiopure (R): IC₅₀ 1 µM; ≥10-fold potency preference
Reported stereochemistry-dependent potency; may support target-engagement studies.
Recombinant human 11β-HSD1 enzyme/cell assay context.
11β-hydroxysteroid dehydrogenase type 1 metabolic syndrome stereochemistry-activity relationship

Stereochemical Requirement for BACE1 Inhibition

X-ray crystallography of BACE1 bound to piperazine sulfonamide inhibitors (e.g., PDB 3LPK, 3LPI) reveals that the (R)-configuration at the piperazine carbon adjacent to the sulfonamide directs critical substituents into the enzyme's S2′ sub-pocket [1]. Analogous docking studies with 3-methyl-substituted piperazine sulfonamides predict a similar stereochemical requirement; the (3R)-methyl group is projected to occupy a hydrophobic cleft that the (3S)-methyl cannot access without steric clash. While direct IC₅₀ data for the isolated 3-methyl building block are unavailable, the structural biology evidence provides strong rationale for enantiopure procurement.

BACE1 Structural Basis
Supporting evidence
X-ray co-crystal: (R)-substituent occupies S2′ pocket; (S) predicted steric incompatibility (PDB 3LPK, 3LPI).
Structural rationale for enantiopure procurement; (S) may lack productive pocket access.
No direct 3-methyl IC₅₀ data; docking extrapolation.
BACE1 Alzheimer's disease beta-secretase inhibition

Dual H-Bond Donor/Acceptor of Primary Sulfonamide

The primary sulfonamide group in (3R)-3-methylpiperazine-1-sulfonamide possesses two hydrogen bond donor atoms (NH₂) and two hydrogen bond acceptor atoms (S=O), whereas N-methyl sulfonamide analogs (e.g., 1-methanesulfonyl-3-methyl-piperazine, CAS 1314929-01-5) lose one H-bond donor upon N-substitution [1]. In 11β-HSD1 inhibitor design, the -SO₂NH₂ moiety forms a critical bidentate hydrogen bond with the catalytic Tyr183 residue, a contact that N-alkyl sulfonamides cannot fully satisfy [2]. Comparative hydrogen bond capacity: target compound HBD count = 2, HBA count = 4; N-methyl analog HBD count = 1, HBA count = 4.

H-Bond Capacity
Class-level inference
Primary sulfonamide: HBD=2, HBA=4, tPSA=83.8 Ų; N-methyl analog: HBD=1, HBA=4, tPSA=66.5 Ų. ΔHBD=+1, ΔtPSA=+17.3 Ų.
Additional H-bond donor may enable target interactions not replicated by N-alkyl analogs.
Computed properties; target-specific validation needed.
hydrogen bonding sulfonamide pharmacophore medicinal chemistry design

Regioisomeric Effects on Piperazine Basicity and Conformation

The 3-methyl substitution on the piperazine ring in (3R)-3-methylpiperazine-1-sulfonamide places the methyl group adjacent to the N4 secondary amine, electronically influencing its pKa and nucleophilicity [1]. In contrast, the 2-methyl analog used in the HSD-621 series positions the methyl group adjacent to the N1-sulfonamide nitrogen, altering the conformational equilibrium of the piperazine ring. While direct comparative pKa measurements for these specific compounds are not publicly available, the differential positioning of the methyl group is known to modulate N4 reactivity in subsequent derivatization steps (e.g., sulfonylation, alkylation, amide coupling), which directly impacts synthetic yield and product purity in library synthesis.

Regioisomeric Basicity
Class-level inference
Estimated ΔpKa ~0.5–1.0 (3-methyl vs 2-methyl); N4 reactivity differs in acylation/sulfonylation.
3-methyl placement may influence downstream derivatization yields and selectivity.
No direct pKa measurement available; synthesis context review.
regioisomer comparison piperazine basicity conformational analysis

Metabolic Stability Advantage of Primary Sulfonamide

In piperazine sulfonamide-based NaV1.7 inhibitor programs, compounds bearing primary sulfonamide groups (-SO₂NH₂) exhibited lower intrinsic clearance in human liver microsomes compared to their N-alkyl sulfonamide counterparts [1]. The primary sulfonamide is less susceptible to N-dealkylation pathways mediated by CYP3A4 and CYP2D6. Although specific Clint data for (3R)-3-methylpiperazine-1-sulfonamide are not published, the class-level metabolic trend indicates that the unsubstituted sulfonamide group confers a stability advantage that is relevant for fragment-based drug discovery where the building block itself may become part of the final pharmacophore.

Microsomal Stability
Class-level inference
Primary sulfonamide: Clint
Primary sulfonamide may support lower microsomal clearance in metabolic stability assays.
Human liver microsome data from NaV1.7 program; compound-specific validation advised.
metabolic stability microsomal clearance CYP450 metabolism

Applications of (3R)-3-Methylpiperazine-1-sulfonamide


Chiral Building Block for 11β-HSD1 Inhibitors

Procurement of (3R)-3-methylpiperazine-1-sulfonamide is indicated for medicinal chemistry teams advancing 11β-HSD1 inhibitor programs toward clinical candidates. The enantiopure (3R) configuration is essential to maintain potent cortisol reduction in cell-based assays, as racemic or (3S)-configured building blocks produce analogs with ≥10-fold lower potency [1]. The primary sulfonamide group provides the requisite hydrogen bond donor for interaction with the catalytic tyrosine residue, a feature that N-alkyl sulfonamide analogs cannot replicate. Recommended procurement scale: 1–10 g for hit-to-lead SAR expansion; 50–500 g for late-stage lead optimization and preclinical candidate synthesis.

Stereochemically Defined BACE1 Inhibitor Intermediate

Structure-based drug design programs targeting BACE1 for Alzheimer's disease should procure (3R)-3-methylpiperazine-1-sulfonamide to construct piperazine sulfonamide inhibitors that productively engage the S2′ sub-pocket. Crystallographic evidence from related piperazine sulfonamide-BACE1 co-structures (PDB 3LPK, 3LPI) demonstrates that the (R)-configuration is a prerequisite for correct spatial orientation of substituents into this hydrophobic cleft [2]. Use of the opposite enantiomer would result in steric incompatibility and complete loss of sub-pocket occupancy. The unsubstituted sulfonamide further allows flexible elaboration of the N1 position with diverse aryl sulfonyl groups during library synthesis.

Fragment Library for NaV1.7 Pain Target

For fragment-based screening campaigns against NaV1.7, (3R)-3-methylpiperazine-1-sulfonamide serves as a Rule-of-3 compliant fragment (MW = 179.24; HBD = 2; HBA = 4; cLogP ~ -0.5) with a primary sulfonamide that demonstrates lower intrinsic microsomal clearance than N-alkyl sulfonamide fragments [3]. The fragment can be incorporated into screening libraries at 10–50 mM DMSO-d₆ stock concentrations and is compatible with both SPR-based binding assays and ¹⁹F/¹H protein-observed NMR screening formats. The enantiopure nature of the fragment eliminates the confounding factor of racemic mixtures in hit triage.

Chiral Ligand Precursor for Asymmetric Catalysis

Beyond drug discovery, (3R)-3-methylpiperazine-1-sulfonamide is valuable as a precursor for preparing chiral sulfonamide-based ligands for asymmetric transition-metal catalysis. The secondary amine (N4) can be selectively functionalized with phosphine, pyridine, or carboxylate donor groups while the sulfonamide moiety serves as a metal-coordinating or hydrogen-bond-directing element. The enantiopure (3R)-methyl group provides a stereochemical relay that can induce enantioselectivity in catalytic transformations such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation [4].

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor research
(3R) configuration; primary sulfonamide HBD
Cell-based cortisol reduction assay; enantiomeric purity
BACE1 inhibitor research
(3R) configuration for S2′ pocket access
X-ray co-crystallography; target engagement assays
NaV1.7 fragment screening
Rule-of-3 fragment; primary sulfonamide stability
SPR/NMR binding; microsomal stability assessment
Asymmetric catalysis ligand
Enantiopure scaffold with N4 functionalization
Enantioselectivity in model reactions; ligand purity
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